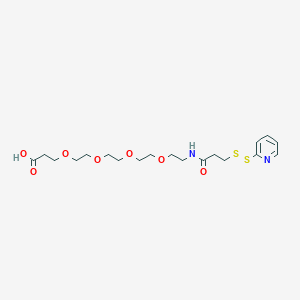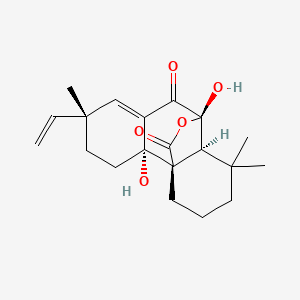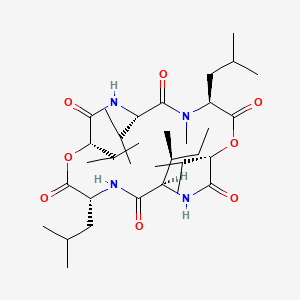
ST-1006
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ST-1006 is a histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation.
Applications De Recherche Scientifique
The Future of Research Evaluation : Donovan (2007) discusses the shift from quantitative metrics to qualitative measures in evaluating science, technology, and innovation policy outcomes. This paper highlights the importance of embracing broader intellectual, social, cultural, environmental, and economic returns in research evaluation (Donovan, 2007).
Grounding Sustainable Tourism in Science : Bourlon et al. (2021) present a study supporting territorial approaches to tourism product development, which integrates scientific research with local actors and tourists. This approach leads to new scientific knowledge and socio-cultural and economic development (Bourlon et al., 2021).
S&T Management Policy Issues : Glenn and Gordon (2004) discuss future scenarios for science and technology management, emphasizing the need for techniques to anticipate unintended consequences of scientific research and technology (Glenn & Gordon, 2004).
Design and Implementation of Scientific Research Management System : Li (2012) analyzes the characteristics of scientific research management systems, proposing a multilayer enterprise application system architecture to improve scalability, maintainability, and efficiency in scientific research project management (Li, 2012).
Scanning Tunnelling Microscopy of Semiconductor Surfaces : Neddermeyer (1996) reviews the application of scanning tunnelling microscopy (STM) in semiconductor surface research, highlighting its role in understanding adsorption and growth processes on semiconductor surfaces (Neddermeyer, 1996).
Scientific Teaching Defining a Taxonomy of Observable Practices
: Couch et al. (2015) describe the development of a taxonomy for Scientific Teaching (ST), providing an empirical framework for educational research and a guide for faculty in developing classes (Couch et al., 2015).
Scientists' Collaboration Strategies : Bozeman and Corley (2004) explore the strategies scientists use for collaboration, which has implications for the development of scientific and technical human capital (Bozeman & Corley, 2004).
Best Practices in Electronic Government : Whitson and Davis (2001) discuss the Department of Energy’s approach to scientific and technical information dissemination, which has led to a fully integrated E-Government environment for research and development activities (Whitson & Davis, 2001).
Student, Instructor, and Observer Agreement in Scientific Teaching : Durham et al. (2018) investigate the degree of similarity between students, instructors, and observers in documenting teaching practices, providing insights for measuring classroom teaching practices (Durham et al., 2018).
Advanced Imaging Techniques for Biofilm Systems : Neu et al. (2010) review advanced scientific imaging techniques like laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM) for analyzing complex microbial communities (Neu et al., 2010).
Propriétés
Numéro CAS |
1196994-11-2 |
|---|---|
Nom du produit |
ST-1006 |
Formule moléculaire |
C16H20Cl2N6 |
Poids moléculaire |
367.28 |
Nom IUPAC |
4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H20Cl2N6/c1-23-5-7-24(8-6-23)15-9-14(21-16(19)22-15)20-10-11-12(17)3-2-4-13(11)18/h2-4,9H,5-8,10H2,1H3,(H3,19,20,21,22) |
Clé InChI |
ICAQZJCLBRKWBG-UHFFFAOYSA-N |
SMILES |
NC1=NC(N2CCN(C)CC2)=CC(NCC3=C(Cl)C=CC=C3Cl)=N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ST-1006; ST 1006; ST1006. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)
![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)
